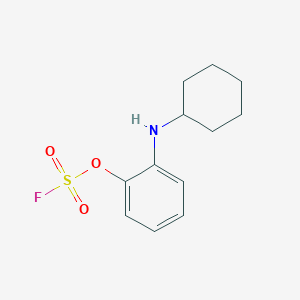
(2,4,5-Trimethoxyphenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,4,5-Trimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 42365-70-8 . It belongs to the family of phenethylamines. The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H . This indicates that the compound has a molecular weight of 233.69 and its molecular formula is C10H16ClNO3. Physical And Chemical Properties Analysis
“(2,4,5-Trimethoxyphenyl)methanamine hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 233.69 .科学的研究の応用
Oxidative Transformations
Johnson et al. (2010) explored the reactions of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with ceric ammonium nitrate, yielding xanthone derivatives, indicating its utility in synthesizing complex organic structures (Johnson et al., 2010).
Bromination Reactions
Çetinkaya et al. (2011) studied the selective O-demethylation during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the production of bromophenol derivatives (Çetinkaya et al., 2011).
Synthesis of Antidepressants
Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, a potent antidepressant, using (2,4,5-trimethoxyphenyl)methanamine hydrochloride as an intermediate (Vukics et al., 2002).
Conformational Studies in Medicinal Chemistry
Mclean et al. (2006) designed a conformationally restricted analogue of mescaline using a 5-HT(2A) receptor model, showcasing the role of (2,4,5-trimethoxyphenyl)methanamine hydrochloride in designing potent psychoactive compounds (Mclean et al., 2006).
Hydrogenation Reactions in Organic Synthesis
Karabuğa et al. (2015) explored the utility of (4-phenylquinazolin-2-yl)methanamine, derived from (2,4,5-trimethoxyphenyl)methanamine hydrochloride, in efficient transfer hydrogenation reactions (Karabuğa et al., 2015).
Novelty in Polylactide Synthesis
Kwon et al. (2015) reported the synthesis of zinc(II) complexes with (2,4,5-trimethoxyphenyl)methanamine hydrochloride derivatives as pre-catalysts for producing heterotactic-enriched polylactide, highlighting its application in polymer chemistry (Kwon et al., 2015).
Functionalized Cyclopentenediones Synthesis
Egorov et al. (2019) synthesized new derivatives using (2,4,5-trimethoxyphenyl)methanamine hydrochloride, contributing to diverse organic syntheses (Egorov et al., 2019).
Antioxidant Property Analysis
Çetinkaya et al. (2012) synthesized and analyzed the antioxidant properties of derivatives of (2,4,5-trimethoxyphenyl)methanamine hydrochloride, indicating its potential in pharmaceutical applications (Çetinkaya et al., 2012).
Development of Serotonin Agonists
Sniecikowska et al. (2019) designed novel serotonin 5-HT1A receptor-biased agonists using derivatives of (2,4,5-trimethoxyphenyl)methanamine hydrochloride for potential antidepressant applications (Sniecikowska et al., 2019).
Synthesis and Mechanistic Studies
Zhou and Li (2019) conducted a study on the synthesis and mechanism of 1,4-benzodiazepine-2,5-diones from diphenylamine, revealing the complex reactions and pathways involving (2,4,5-trimethoxyphenyl)methanamine hydrochloride (Zhou & Li, 2019).
In Vivo Metabolism and Pharmacological Studies
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, structurally similar to (2,4,5-trimethoxyphenyl)methanamine hydrochloride, in rats, contributing to pharmacokinetics research (Kanamori et al., 2002).
Neurochemical Effects in Drug Action
Naplekova et al. (2017) examined the neurochemical effects of a compound structurally related to (2,4,5-trimethoxyphenyl)methanamine hydrochloride, providing insights into its potential effects on brain chemistry (Naplekova et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and keeping the container tightly closed .
作用機序
Mode of Action
It’s structurally similar to 2c-o, a phenethylamine of the 2c family . 2C-O has been reported to potentiate the action of mescaline when employed as a pretreatment . This suggests that (2,4,5-Trimethoxyphenyl)methanamine hydrochloride might interact with its targets in a similar manner, but this needs to be confirmed by further studies.
特性
IUPAC Name |
(2,4,5-trimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVJQUJDCOBUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42365-70-8 |
Source


|
| Record name | (2,4,5-trimethoxyphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


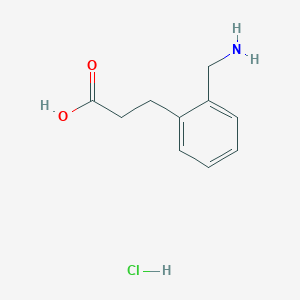
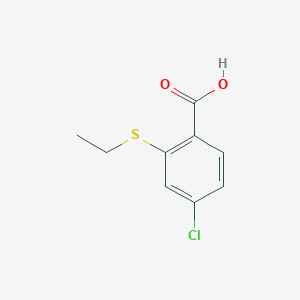

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)
![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)

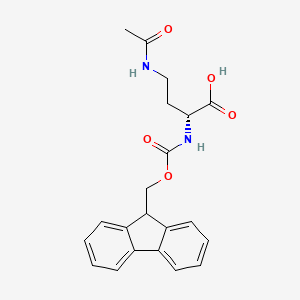
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)
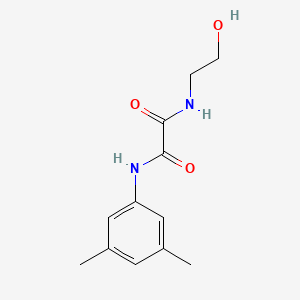
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
![2-[4-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2377675.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2377676.png)
